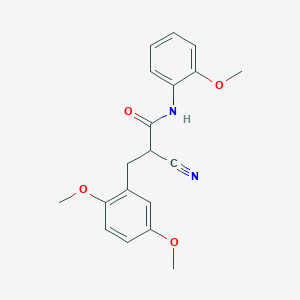

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide

Description

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a synthetic amide derivative featuring a propanamide backbone substituted with a cyano group at position 2, a 2,5-dimethoxyphenyl group at position 3, and an N-(2-methoxyphenyl) moiety. While direct biological data for this compound are absent in the provided evidence, its analogs highlight its likely roles in therapeutic agent development .

Properties

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-15-8-9-17(24-2)13(11-15)10-14(12-20)19(22)21-16-6-4-5-7-18(16)25-3/h4-9,11,14H,10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHOBXAWZLGADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C#N)C(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form 2-cyano-3-(2,5-dimethoxyphenyl)acrylonitrile.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-methoxyaniline under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Formation of 2,5-dimethoxybenzoic acid.

Reduction: Formation of 2-amino-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide.

Substitution: Formation of 2,5-dimethoxy-4-nitrophenyl derivatives.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Investigated for its properties in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Backbone and Functional Group Variations

Propanamide vs. Acetamide Derivatives

The target compound’s propanamide backbone (three-carbon chain) distinguishes it from acetamide analogs (two-carbon chain), such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (). Conversely, acetamides with rigid heterocycles (e.g., benzothiazole) may prioritize steric interactions over flexibility .

Cyano Group vs. Other Electron-Withdrawing Substituents

The cyano group in the target compound contrasts with substituents like nitro (e.g., compound 28 in ) or fluoro (e.g., compound 3 in ). Cyano groups are potent electron-withdrawing moieties that can stabilize transition states in enzyme inhibition, whereas fluoro groups enhance metabolic stability and lipophilicity. Nitro groups, while also electron-withdrawing, may introduce redox instability or toxicity concerns .

Methoxy Phenyl vs. Sulfamoyl/Tolyloxy Groups

The 2,5-dimethoxyphenyl group in the target compound is a recurring motif in analogs with demonstrated bioactivity (e.g., antitumor compounds in ). Comparatively, sulfamoyl (e.g., A4.14 in ) or tolyloxy groups introduce polar or bulky substituents, altering solubility (logP) and target selectivity. Methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration, while sulfamoyl groups may improve water solubility .

N-(2-Methoxyphenyl) vs. Pyridinyl/Benzothiazole Moieties

The N-(2-methoxyphenyl) group in the target compound contrasts with pyridinyl (e.g., compound 21 in ) or benzothiazole () substituents. Aromatic amines like pyridinyl facilitate π-π stacking interactions, whereas benzothiazole rings confer rigidity and fluorescence properties. The methoxyphenyl group may balance lipophilicity and hydrogen-bonding capacity .

Physical Properties

Biological Activity

2-Cyano-3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula: . The structure includes:

- Cyano group : Contributing to its reactivity.

- Dimethoxyphenyl groups : Potentially enhancing lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, related compounds demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Activity

In addition to anticancer properties, this compound may also possess anti-inflammatory effects. Research on structurally related compounds has shown that they can modulate inflammatory responses by inhibiting cytokine production.

- Cytokine Modulation : In vitro studies indicated that certain derivatives reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at non-cytotoxic concentrations .

The biological activity of this compound is likely mediated through several mechanisms:

- Apoptosis Induction : Flow cytometry assays have revealed that related compounds induce apoptosis in cancer cells through caspase activation, indicating a potential mechanism for their anticancer effects .

- Cytokine Inhibition : The compound's ability to inhibit the synthesis of inflammatory cytokines suggests it may interfere with signaling pathways involved in inflammation .

Case Studies

A notable study explored the effects of a closely related compound on various cancer cell lines, reporting significant cytotoxicity and apoptosis induction. The study utilized flow cytometry to confirm these findings, highlighting the importance of structural modifications in enhancing biological activity.

Study Summary:

- Objective : To assess the anticancer activity of derivatives.

- Methods : In vitro assays on MCF-7 and A549 cell lines.

- Findings : Significant reduction in cell viability with IC50 values indicating strong activity.

Q & A

Q. How do electronic effects of substituents (e.g., methoxy, cyano) influence the compound’s reactivity or biological activity?

- Analysis : The electron-donating methoxy groups enhance resonance stabilization of the aromatic ring, potentially increasing binding affinity to biological targets (e.g., enzymes). The cyano group introduces polarity, affecting solubility and hydrogen-bonding interactions. Computational studies (e.g., molecular electrostatic potential maps) show localized negative charge near the cyano group, suggesting nucleophilic attack sites . Comparative studies with analogs lacking methoxy groups (e.g., CI 12480 in ) reveal reduced activity, highlighting substituent criticality .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties or toxicity?

- Approach :

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

- Molecular docking : Screens against target proteins (e.g., cytochrome P450 enzymes) to assess metabolic stability.

- ADMET prediction tools : Estimate logP (lipophilicity) and plasma protein binding using software like SwissADME or ADMETlab .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Strategies :

- Structural analogs synthesis : Test derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 3,4-dimethoxyphenyl) to isolate activity contributors .

- Batch consistency checks : Verify purity via HPLC and quantify impurities (e.g., unreacted cyanoacetic acid) that may skew bioassay results .

- Dose-response studies : Address non-linear effects observed in low vs. high concentrations .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Challenges : Low yields in condensation steps due to steric hindrance from methoxy groups.

- Solutions : Use microwave-assisted synthesis to enhance reaction efficiency or switch to bulkier coupling agents (e.g., BOP reagent) .

Q. How can researchers validate the compound’s stability under varying pH or temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.